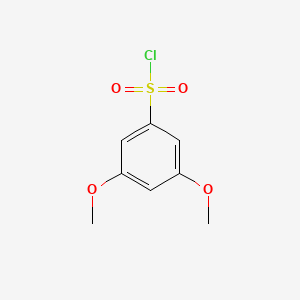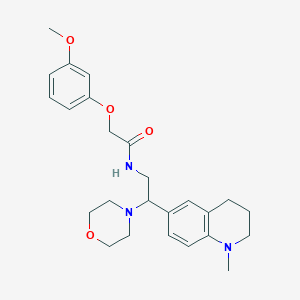
1-Isothiocyanato-2-methylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isothiocyanato-2-methylcyclopropane is an organic compound with the molecular formula C5H7NS It is characterized by a cyclopropane ring substituted with an isothiocyanate group and a methyl group
Méthodes De Préparation
The synthesis of 1-isothiocyanato-2-methylcyclopropane typically involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate product. A common method involves the use of cyanuric acid as the desulfurylation reagent under aqueous conditions . This process is advantageous due to its simplicity and suitability for scale-up.
Analyse Des Réactions Chimiques
1-Isothiocyanato-2-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas and other derivatives.
Addition Reactions: The cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to the formation of larger ring systems or linear compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1-Isothiocyanato-2-methylcyclopropane has several applications in scientific research:
Biology and Medicine: . This compound may be explored for similar bioactivities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The biological effects of 1-isothiocyanato-2-methylcyclopropane are likely mediated through multiple mechanisms, including:
Induction of Cytoprotective Proteins: Through the Keap1/Nrf2/ARE pathway, which enhances the expression of antioxidant proteins.
Inhibition of Proinflammatory Responses: Via the NFκB pathway, reducing inflammation.
Induction of Apoptosis and Cell Cycle Arrest: Affecting cancer cell proliferation and survival.
These pathways highlight the compound’s potential in chemoprevention and therapeutic applications.
Comparaison Avec Des Composés Similaires
1-Isothiocyanato-2-methylcyclopropane can be compared with other isothiocyanates such as:
- Phenyl Isothiocyanate
- Allyl Isothiocyanate
- Sulforaphane
These compounds share the isothiocyanate functional group but differ in their substituents and overall structure, leading to variations in their chemical reactivity and biological activities. For instance, sulforaphane is well-known for its potent anticancer properties, while allyl isothiocyanate is recognized for its antimicrobial effects .
Propriétés
IUPAC Name |
1-isothiocyanato-2-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-4-2-5(4)6-3-7/h4-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXIFGCTJNAXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride](/img/structure/B2902929.png)


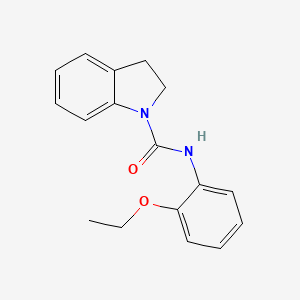
![Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2902937.png)
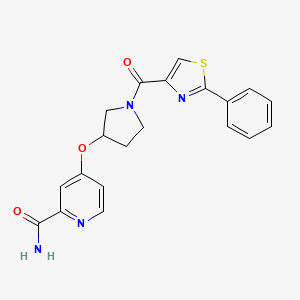

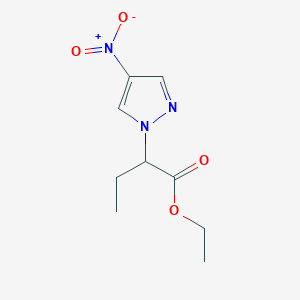
![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2902942.png)
![3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2902943.png)
![1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B2902944.png)
